molecular formula C14H11ClN2O4 B11713175 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B11713175
M. Wt: 306.70 g/mol
InChI Key: SMHCHKRRKDDZMZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    2-(4-bromophenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

    2-(4-chlorophenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.

Uniqueness

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide is unique due to the specific positioning of the nitro and chlorophenoxy groups, which can influence its reactivity and interaction with biological targets

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C14H11ClN2O4/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18)

InChI Key

SMHCHKRRKDDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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